
Benzenepropanoic acid, 3-bromo-4-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 3-bromo-4-iodo-, is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with bromine and iodine atoms at the 3rd and 4th positions, respectively, and a propanoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-bromo-4-iodo-, typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where bromine and iodine are introduced to the benzene ring. The process may involve the following steps:
Bromination: The benzene ring undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Iodination: The brominated benzene is then subjected to iodination using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Carboxylation: The resulting dihalogenated benzene is further reacted with a carboxylating agent to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-bromo-4-iodo-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 3-bromo-4-iodo-, can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other organic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenepropanoic acids, while coupling reactions can produce complex organic molecules with diverse functional groups.
科学的研究の応用
Benzenepropanoic acid, 3-bromo-4-iodo-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzenepropanoic acid, 3-bromo-4-iodo-, involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
- Benzenepropanoic acid, 3-bromo-4-chloro-
- Benzenepropanoic acid, 3-bromo-4-fluoro-
- Benzenepropanoic acid, 3-iodo-4-chloro-
Uniqueness
Benzenepropanoic acid, 3-bromo-4-iodo-, is unique due to the presence of both bromine and iodine atoms on the benzene ring This combination of halogens can result in distinct chemical properties and reactivity compared to other similar compounds
特性
分子式 |
C9H8BrIO2 |
|---|---|
分子量 |
354.97 g/mol |
IUPAC名 |
3-(3-bromo-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChIキー |
MOBSCMKGOGGWPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


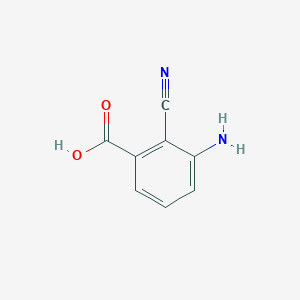
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
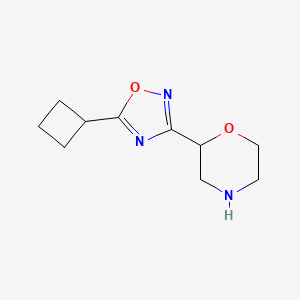

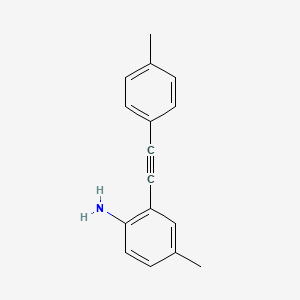
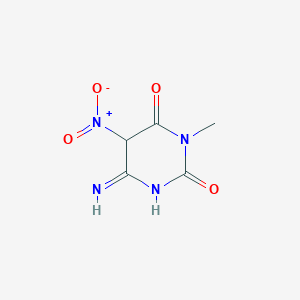

![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)
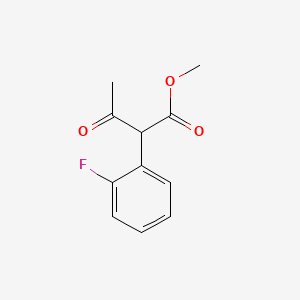
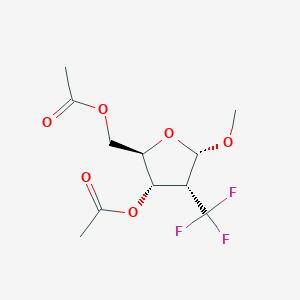

acetic acid](/img/structure/B12327414.png)
